molecular formula C21H17NOS B12182411 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene

10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene

Cat. No.: B12182411
M. Wt: 331.4 g/mol
InChI Key: OXGGEQXKVAINQP-UHFFFAOYSA-N
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Description

10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene is a complex organic compound characterized by its unique tetracyclic structure. This compound features a furan ring, a sulfur atom, and an azatetracyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves multiple steps, including the formation of the furan ring and the incorporation of sulfur and nitrogen atoms into the tetracyclic structure. Common reagents used in the synthesis include furan derivatives, sulfur sources, and nitrogen-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene .

Chemical Reactions Analysis

Types of Reactions

10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and substituted furan compounds.

Scientific Research Applications

10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves its interaction with specific molecular targets and pathways. The furan ring and the sulfur and nitrogen atoms play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene is unique due to its complex tetracyclic structure and the presence of sulfur and nitrogen atoms. This combination of features imparts distinct chemical reactivity and potential biological activities, setting it apart from other furan-containing compounds .

Properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

7-(furan-2-yl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

InChI

InChI=1S/C21H17NOS/c1-2-7-15-14(6-1)11-12-16-20(15)22-17-8-3-4-10-19(17)24-21(16)18-9-5-13-23-18/h1-10,13,16,21H,11-12H2

InChI Key

OXGGEQXKVAINQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=NC4=CC=CC=C4SC(C31)C5=CC=CO5

Origin of Product

United States

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